H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Description

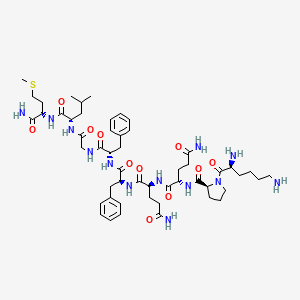

Structure

2D Structure

Properties

Molecular Formula |

C52H79N13O11S |

|---|---|

Molecular Weight |

1094.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C52H79N13O11S/c1-31(2)27-38(49(73)60-35(45(57)69)23-26-77-3)59-44(68)30-58-46(70)39(28-32-13-6-4-7-14-32)63-50(74)40(29-33-15-8-5-9-16-33)64-48(72)36(19-21-42(55)66)61-47(71)37(20-22-43(56)67)62-51(75)41-18-12-25-65(41)52(76)34(54)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,70)(H,59,68)(H,60,73)(H,61,71)(H,62,75)(H,63,74)(H,64,72)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

ILKQEKBZKBJDPT-PVEGFDORSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)N |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation Techniques for H Lys Pro Gln Gln Phe Phe Gly Leu Met Nh2

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

SPPS involves anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids to the growing peptide chain. bachem.com Each cycle of amino acid addition consists of deprotection of the N-terminal group of the resin-bound peptide, followed by the coupling of the next N-terminally protected amino acid. bachem.com Excess reagents and by-products are removed by simple filtration and washing, which is a key advantage of this method. nih.gov The two most common orthogonal protection strategies used in SPPS are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methods. nih.govmasterorganicchemistry.com The Fmoc/tBu strategy is often preferred due to its use of milder cleavage conditions. masterorganicchemistry.com

The choice of solid support is a critical factor for a successful synthesis. nih.govbiotage.com For the synthesis of a peptide with a C-terminal amide, such as this compound, specific resins that yield an amide upon cleavage are required. biotage.com

Resin Types:

Rink Amide Resin: This is a widely used resin for Fmoc-SPPS that yields a C-terminal peptide amide upon cleavage with trifluoroacetic acid (TFA). biotage.com

Sieber Amide Resin: This resin is another excellent option that is also cleaved under mildly acidic conditions to give a peptide amide. It can be particularly useful if the peptide contains acid-sensitive residues, as it allows for cleavage while keeping side-chain protecting groups intact if desired. biotage.com

Polystyrene (PS) Resins: PS resins are the most common solid supports, valued for their mechanical stability and good swelling properties in synthesis solvents. rsc.org They can be functionalized with various linkers, such as the Rink or Sieber linkers, to suit the synthetic goal. rsc.org

PEG-Grafted Resins: For challenging or long peptides, polystyrene resins grafted with polyethylene (B3416737) glycol (PEG) can be used. The PEG provides a more polar environment, which can improve solvation of the growing peptide chain and reduce aggregation. peptide.com

Loading Optimization: Resin loading refers to the amount of the initial amino acid attached per gram of resin (mmol/g). The choice between high-loading and low-loading resins can significantly impact the purity of the final product. For a decapeptide, which is of moderate length, using a low-loading resin (e.g., 0.3-0.7 mmol/g) is generally recommended. biotage.com This helps to minimize inter-chain interactions and aggregation as the peptide chains grow, which can otherwise lead to incomplete reactions and the formation of deletion sequences. biotage.com

| Resin Type | Linker Type | Typical Cleavage Condition | Key Advantage | Reference |

|---|---|---|---|---|

| Rink Amide | Acid-labile (Fmoc) | High concentration TFA (e.g., 95%) | Commonly used, reliable for standard peptide amides. | biotage.com |

| Sieber Amide | Highly acid-labile (Fmoc) | Mild acid (e.g., 1-3% TFA) | Allows for cleavage with side-chain protection intact; good for sterically hindered C-termini. | biotage.com |

| MBHA | Acid-labile (Boc) | Strong acid (e.g., HF) | Standard resin for Boc-based synthesis of peptide amides. | peptide.com |

| PEG-PS Grafted | Varies (e.g., Rink Amide) | Dependent on linker | Improved solvation, good for long or hydrophobic sequences. | peptide.com |

The formation of the amide (peptide) bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is the core reaction of SPPS. youtube.com This reaction requires an activating agent to convert the carboxylic acid into a more reactive species.

Coupling Reagents: Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like N-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and reduce racemization. vaia.comnih.gov More efficient aminium/uronium-based reagents such as HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are now widely used, especially for sterically hindered couplings. peptide.com

| Amino Acid | Residue | Side-Chain Functionality | Common Protecting Group | Reference |

|---|---|---|---|---|

| Lysine | Lys | Amine | Boc (tert-butyloxycarbonyl) | core.ac.uk |

| Proline | Pro | - | None | masterorganicchemistry.com |

| Glutamine | Gln | Amide | Trt (Trityl) | thermofisher.com |

| Phenylalanine | Phe | - | None | masterorganicchemistry.com |

| Glycine | Gly | - | None | masterorganicchemistry.com |

| Leucine | Leu | - | None | masterorganicchemistry.com |

| Methionine | Met | Thioether | None (prone to oxidation) | thermofisher.com |

Efficiency Assessment: The efficiency of each coupling step is crucial and can be monitored using qualitative tests like the Kaiser test (ninhydrin test), which detects free primary amines. A negative result indicates a complete reaction. For difficult couplings, such as those involving the sterically hindered Proline or sequences prone to aggregation, double coupling or the use of more potent coupling reagents may be necessary.

The final stage of SPPS involves removing the peptide from the resin support and simultaneously cleaving all side-chain protecting groups. thermofisher.com

N-Terminal Deprotection: In the Fmoc strategy, the Fmoc group is removed from the N-terminal amino acid at the end of the synthesis using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). core.ac.uk

Cleavage from Resin: For cleaving the peptide from a Rink Amide resin and removing the tBu-based side-chain protecting groups, a strong acidic cocktail is used. thermofisher.commerckmillipore.com The most common cleavage reagent is Trifluoroacetic acid (TFA). sigmaaldrich.com To prevent side reactions caused by reactive carbocations released during deprotection, scavengers are added to the TFA cocktail. thermofisher.com

Scavengers: For a peptide containing Methionine, which is susceptible to alkylation and oxidation, and Glutamine (protected with Trt), scavengers are essential. thermofisher.comsigmaaldrich.com A typical cocktail would be 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). sigmaaldrich.com Water helps to hydrolyze the protecting groups, and TIS is a very effective scavenger for the trityl cations. sigmaaldrich.com The presence of Methionine also makes the addition of a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT) advisable to prevent side-product formation. merckmillipore.comsigmaaldrich.com

| Cocktail Composition | Target Residues | Purpose | Reference |

|---|---|---|---|

| 95% TFA, 5% H₂O | General purpose, no sensitive residues | Standard cleavage and deprotection. | merckmillipore.com |

| 95% TFA, 2.5% H₂O, 2.5% TIS | Trp, Met, Cys(Trt) | TIS scavenges trityl and other cations effectively. | sigmaaldrich.com |

| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Arg, Met, Cys | EDT acts as a scavenger, particularly for Met and Cys. | sigmaaldrich.com |

The cleavage reaction is typically run for 2-4 hours at room temperature. thermofisher.com Afterwards, the resin is filtered off, and the peptide is precipitated from the acidic solution by adding cold diethyl ether. peptide.com

Solution-Phase Synthesis Approaches for this compound (if applicable)

While SPPS is the dominant method for peptides of this size, solution-phase synthesis is an alternative. youtube.com This classical approach involves coupling amino acids or peptide fragments in a suitable solvent. youtube.com After each step, the product must be purified, often by crystallization or chromatography, before proceeding to the next coupling. youtube.com

For a decapeptide, a convergent strategy might be employed, where smaller protected fragments (e.g., di- or tripeptides) are synthesized and purified separately and then coupled together in solution. This can be more efficient than a linear, stepwise synthesis in solution. However, solution-phase synthesis is generally more labor-intensive, requires more complex purification strategies, and is less amenable to automation compared to SPPS. masterorganicchemistry.com Given the efficiency of modern SPPS, solution-phase synthesis is less commonly applied for the de novo synthesis of a decapeptide like this compound.

Purification Techniques for this compound

After cleavage from the resin, the crude peptide is a mixture containing the desired product along with various truncated or modified sequences. Therefore, a robust purification step is essential. jpt.com

The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). peptide.comdiva-portal.org

Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) chemically modified with C18 alkyl chains). A gradient of increasing organic solvent (mobile phase), usually acetonitrile (B52724), is then passed through the column. More hydrophobic peptides interact more strongly with the C18 stationary phase and thus elute later, at a higher acetonitrile concentration.

Typical Conditions:

Column: C18 silica column.

Mobile Phase A: Water with 0.1% TFA. The TFA acts as an ion-pairing agent, improving peak shape and resolution.

Mobile Phase B: Acetonitrile with 0.1% TFA.

Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 65% B over 30 minutes) is typical.

Detection: The eluting peptides are detected by their UV absorbance, usually at 220 nm, which corresponds to the absorbance of the peptide backbone. rsc.org

Fractions are collected as they elute from the column, and those containing the pure peptide (as determined by analytical HPLC and mass spectrometry) are pooled and lyophilized to obtain the final product as a white, fluffy powder. peptide.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | C18-bonded silica | Provides a nonpolar surface for hydrophobic interaction. | diva-portal.org |

| Mobile Phase A | 0.1% TFA in H₂O | Aqueous phase; TFA acts as an ion-pairing agent. | peptide.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic phase to elute the peptide. | peptide.com |

| Elution | Linear Gradient (e.g., 5-65% B over 30 min) | Separates peptides based on hydrophobicity. | rsc.org |

| Detection | UV at 220 nm | Detects the peptide bonds in the eluent. | rsc.org |

Alternative Chromatographic Purification Strategies (e.g., Gel Filtration)

Following initial synthesis and partial purification, alternative chromatographic techniques are often employed to achieve the high degree of purity required for analytical and biological studies. Gel filtration chromatography, also known as size exclusion or molecular sieve chromatography, is a principal method for this purpose. bio-rad.comyoutube.com

The underlying principle of gel filtration is the separation of molecules based on their hydrodynamic volume or size. youtube.comnih.gov The stationary phase consists of porous beads with a defined pore size range. bio-rad.comyoutube.com When a sample containing a mixture of molecules, such as the crude synthetic peptide product, is passed through the column, its components partition between the mobile phase and the stationary phase. Molecules larger than the bead's pores are excluded and travel with the mobile phase in the void volume (the space between the beads), eluting from the column first. nih.gov Smaller molecules can diffuse into the pores of the beads, resulting in a longer path length and slower migration through the column. youtube.com

For the purification of this compound, gel filtration is particularly effective for:

Fractionation: Separating the target peptide from smaller truncated sequences, residual amino acids, or larger aggregated forms. bio-rad.comyoutube.com

Desalting and Buffer Exchange: Removing salts and small molecule reagents used in the synthesis or previous purification steps. This is achieved by selecting a gel matrix with a low molecular weight cut-off, allowing the peptide to elute in the void volume while the small molecules are retained. bio-rad.comyoutube.com

Purity Assessment: The elution of the peptide as a single, symmetrical peak can serve as an indicator of its homogeneity with respect to size. bio-rad.com

A key advantage of gel filtration is its gentle nature; it separates molecules under conditions that preserve their biological activity, as it does not involve binding to the stationary phase. youtube.com This makes it well-suited for sensitive biomolecules like peptides. youtube.com In practice, a gel medium such as Sephadex G-50 can be used, with an aqueous buffer as the eluent, to effectively purify the peptide. nih.gov Studies have also shown that repeated gel filtration can be used to dissociate Substance P from plasma proteins to which it may non-specifically bind. nih.gov

Structural Confirmation and Purity Assessment of this compound

Once purified, the identity, structure, and purity of this compound must be rigorously confirmed. A combination of advanced analytical techniques is employed to provide orthogonal data, ensuring a comprehensive characterization of the synthetic peptide.

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification

Mass spectrometry is an indispensable tool for the primary structural confirmation of synthetic peptides. It provides a highly accurate measurement of the molecular mass of the compound, which can be compared against the theoretically calculated mass. For this compound, the expected molecular weight is approximately 1347.6 g/mol . wikipedia.orgrndsystems.com

Modern MS techniques, particularly when coupled with liquid chromatography (LC-MS), such as electrospray ionization (ESI), are used. nih.gov In a typical workflow, the purified peptide is analyzed by LC-ESI-MS. The ESI process generates gas-phase ions of the peptide, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum. The molecular weight is then calculated from the observed m/z values.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion corresponding to the full-length peptide is selected and subjected to fragmentation. The resulting fragment ions, primarily b- and y-type ions generated from cleavage of the peptide amide bonds, are then analyzed. The mass differences between consecutive fragment ions in the series correspond to the mass of a specific amino acid residue, allowing for the reconstruction and confirmation of the amino acid sequence. nih.gov The development of sensitive methods, such as those combining micro-flow liquid chromatography with Differential Mobility Spectrometry (DMS), allows for the detection and quantification of Substance P at very low levels, further attesting to the power of MS in its analysis. sciex.com

Table 1: Molecular Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆₃H₉₈N₁₈O₁₃S | wikipedia.org |

| Average Molecular Mass | 1347.63 g/mol | wikipedia.org |

| Monoisotopic Mass | 1347.71216201 Da | nih.gov |

| Analytical Method | LC-ESI-QIT MS | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure (conformation) of peptides in solution, as well as serving as a robust method for purity assessment. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized for the analysis of this compound. koreascience.krresearchgate.net

For purity assessment, a simple 1D ¹H NMR spectrum can reveal the presence of impurities, which would appear as extra signals not corresponding to the target peptide. nih.gov Quantitative NMR (qNMR) can also be applied to determine the exact concentration of the peptide. nih.gov

For conformational analysis, 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential. researchgate.net

COSY and TOCSY experiments are used to identify the spin systems of individual amino acid residues.

NOESY experiments detect protons that are close in space (< 5 Å), providing crucial distance constraints that are used to define the peptide's three-dimensional fold. researchgate.net

Studies on Substance P and its analogs using high-field NMR have provided insights into its structure. nih.gov For instance, analysis of J-coupling constants can indicate backbone torsion angles, while NOE data reveals spatial proximities between protons. researchgate.netnih.gov Research has shown that the conformation of Substance P is highly dependent on its environment; in membrane-mimicking environments like acidic bicelles, NMR data indicated that the peptide adopts a helical conformation extending from the mid-region (Pro4 to Phe8) towards the C-terminal Leu10. koreascience.krresearchgate.net

Table 2: Summary of NMR Spectroscopy Applications for this compound Analysis

| NMR Application | Technique(s) | Information Obtained | Key Findings/Relevance |

| Purity Assessment | 1D ¹H NMR, qNMR | Presence of impurities, sample concentration. | Confirms sample homogeneity and provides accurate quantification. nih.gov |

| Resonance Assignment | 2D COSY, TOCSY | Identification of amino acid spin systems. | A prerequisite for detailed structural analysis. researchgate.net |

| Conformational Analysis | 2D NOESY, J-coupling analysis | Inter-proton distances, backbone torsion angles. | Defines the 3D structure in solution; shows adoption of helical structures in specific environments. koreascience.krresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. libretexts.orgyoutube.com The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules. springernature.com In peptides, the primary chromophore is the amide bond of the backbone. The arrangement of these amide bonds into ordered structures like α-helices and β-sheets gives rise to characteristic CD spectra. springernature.comnih.gov

The CD spectrum of this compound can be measured in the far-UV region (typically 190-260 nm) to assess its secondary structural content. youtube.com

An α-helix typically shows a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

A β-sheet structure exhibits a negative band around 218 nm and a positive band near 195 nm.

A random coil or unordered structure is characterized by a strong negative band near 200 nm. libretexts.org

By analyzing the CD spectrum, researchers can estimate the percentage of the peptide that exists in each of these conformations. libretexts.org This technique is particularly valuable for studying how the peptide's conformation changes in response to different environments (e.g., varying solvents, pH, or the presence of membrane mimetics), which is often relevant to its biological function. libretexts.org Given the NMR findings that Substance P can adopt helical structures, CD spectroscopy serves as a complementary method to rapidly confirm and quantify this helical content under various conditions. koreascience.krresearchgate.netyoutube.com

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Positive band ~192 nm, Negative bands ~208 nm and ~222 nm |

| β-Sheet | Negative band ~215-220 nm, Positive band ~195-200 nm |

| Random Coil | Strong negative band ~198-200 nm |

Investigative Approaches for Biological Activities and Mechanistic Insights of H Lys Pro Gln Gln Phe Phe Gly Leu Met Nh2

Cellular and Subcellular Target Identification of H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Receptor Binding Assays and Ligand-Receptor Interaction Profiling (e.g., Neurokinin Receptors, given its sequence similarity to Substance P)

A primary investigative step is to determine if this compound binds to neurokinin receptors (NK-1, NK-2, NK-3), with a particular focus on the NK-1R, the preferential receptor for Substance P. mdpi.comeurofinsdiscovery.com This is achieved through competitive radioligand binding assays.

These assays utilize cell membranes prepared from tissues or cell lines known to express the receptor of interest, such as human astrocytoma U373 MG cells or Chinese Hamster Ovary (CHO) cells recombinantly expressing the human NK-1R. revvity.comnih.gov A radiolabeled ligand with high affinity for the receptor, such as [³H]Substance P or other specific analogues like [¹²⁵I]-Substance P, is incubated with the membrane preparation. eurofinsdiscovery.comnih.gov The investigative peptide is then added in increasing concentrations to compete with the radioligand for binding to the receptor.

The displacement of the radioligand is measured by quantifying the remaining radioactivity bound to the membranes after separating them from the solution, typically through filtration. revvity.com The data are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the peptide, which indicates its binding affinity for the receptor. A low Ki or IC50 value signifies high binding affinity. These studies have previously demonstrated that two non-stoichiometric binding sites for the NK-1 receptor exist, with Kd values of 0.040 nM and 5.9 nM, respectively. nih.gov

| Test Compound | Radioligand | Cell Line/Membrane Prep | Binding Affinity (IC50/Ki) | Reference Compound |

|---|---|---|---|---|

| This compound | [¹²⁵I]-Substance P | HEK293-NK1R Membranes | To be determined | Substance P |

| L-733,060 (Antagonist) | [¹²⁵I]-Substance P | HEK293-NK1R Membranes | ~1 nM | Substance P |

| Aprepitant (Antagonist) | [¹²⁵I]-Substance P | ~0.1-0.2 nM | Substance P |

Enzyme Modulation and Kinetic Analysis

Neuropeptides like Substance P are subject to metabolic degradation by various peptidases, which terminates their signal. A key enzyme in this process is endopeptidase-24.11 (Neprilysin), which hydrolyzes SP at specific peptide bonds. researchgate.netnih.gov To investigate if this compound is a substrate or modulator of such enzymes, kinetic analyses are performed.

In this approach, the purified enzyme is incubated with the peptide. The rate of hydrolysis is monitored over time using techniques like high-performance liquid chromatography (HPLC) to separate and quantify the parent peptide and its resulting fragments. scispace.com By measuring the reaction rates at different substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined. nih.govnhsjs.com For Substance P, the Km value for hydrolysis by endopeptidase-24.11 has been reported as 31.9 µM with a kcat of 5062 min⁻¹. nih.gov Comparing the kinetic parameters of this compound to those of Substance P would reveal its susceptibility to enzymatic degradation and its potential to act as an inhibitor of SP metabolism. researchgate.net

Protein-Protein Interaction Studies

Beyond the initial ligand-receptor binding, the interaction of this compound with the receptor and associated intracellular proteins can be explored using advanced techniques. Methods like peptide arrays and pull-down assays coupled with mass spectrometry can identify binding partners. rsc.orgnih.gov

In a peptide array, overlapping peptide fragments from the receptor's intracellular loops or the investigative peptide itself are synthesized and immobilized on a solid support. rsc.org This array is then incubated with a cell lysate or a purified protein of interest (e.g., the NK-1R). Bound proteins are detected, often via immunofluorescence, revealing specific interaction sites. rsc.org

Alternatively, fluorescence polarization can be employed. The investigative peptide is labeled with a fluorescent tag. When the labeled peptide is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger protein (like the NK-1R), its rotation slows, leading to an increase in polarization. This change can be used to quantify the binding affinity (dissociation constant, Kd). researchgate.net

Intracellular Signaling Pathway Perturbations by this compound

Modulation of Kinase Cascades

Activation of the NK-1R by Substance P is known to trigger several intracellular kinase cascades, most notably the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK. nih.govnih.gov These pathways are crucial for mediating the downstream effects of SP, such as cell proliferation and inflammation. wikipedia.orgnih.gov

To determine if this compound modulates these cascades, cultured cells expressing NK-1R (e.g., macrophages, endothelial cells, or cancer cell lines) would be treated with the peptide. nih.govnih.gov The activation (phosphorylation) of key kinases like ERK1/2 and p38 would then be assessed using Western blotting or specific enzyme-linked immunosorbent assays (ELISAs) with antibodies that recognize the phosphorylated, active forms of these proteins. The results would indicate whether the peptide acts as an agonist, stimulating kinase phosphorylation, or as an antagonist, blocking SP-induced phosphorylation. Studies have shown that SP can activate ERK1/2 and p38 MAPK, and this activation can be blocked by selective NK-1R antagonists. nih.gov

| Pathway | Key Kinase | Detection Method | Expected Agonist Effect | Expected Antagonist Effect |

|---|---|---|---|---|

| MAPK/ERK | p-ERK1/2 | Western Blot, ELISA | Increased phosphorylation | Inhibition of SP-induced phosphorylation |

| p38 MAPK | p-p38 | Western Blot, ELISA | Increased phosphorylation | Inhibition of SP-induced phosphorylation |

| Protein Kinase C | p-PKC | Western Blot, ELISA | Increased phosphorylation | Inhibition of SP-induced phosphorylation |

Regulation of Second Messenger Systems (e.g., Ca²⁺ flux)

The NK-1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway. nih.govmdpi.com Activation of this pathway leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, resulting in a transient increase in cytosolic Ca²⁺ concentration. mdpi.comcreative-bioarray.com

This Ca²⁺ mobilization is a hallmark of NK-1R activation and can be measured using fluorescent calcium indicators like Fura-2 or Fluo-4. researchgate.netnih.govnih.gov Cells are loaded with the dye, which fluoresces upon binding to Ca²⁺. The change in fluorescence intensity after the application of this compound is monitored in real-time using a fluorescence plate reader or microscope. eurofinsdiscovery.comnih.gov A rapid increase in fluorescence indicates an agonist effect, demonstrating that the peptide can activate the receptor and trigger this second messenger system. researchgate.netnih.gov The potency of this effect can be quantified by generating a dose-response curve and calculating the half-maximal effective concentration (EC50).

Gene Expression Profiling and Transcriptomic Analysis in response to this compound

The biological effects of this compound are intrinsically linked to its ability to modulate gene expression. While comprehensive transcriptomic data for this specific fragment is still emerging, studies on its parent molecule, Substance P, provide a foundational understanding. Substance P is known to initiate the expression of a wide array of immunological chemical messengers, known as cytokines. ichtj.waw.pl This suggests that this compound, which retains the C-terminal sequence responsible for binding to the neurokinin-1 (NK-1) receptor, likely plays a role in regulating genes involved in inflammatory and immune responses. ichtj.waw.plscience.gov

Research has shown that stimulation of the NK-1 receptor by Substance P can lead to the activation of downstream transcriptional regulatory factors. For instance, in cells expressing the rat Substance P receptor, stimulation resulted in an increase in the activity of the activator protein 1 (AP-1) and cAMP-responsive element (CRE) enhancer elements. This was accompanied by an increase in both c-jun mRNA and protein levels, key components of the AP-1 transcription factor. Gel retardation assays have further confirmed that Substance P induces an increase in AP-1 and CRE complexes, indicating a direct impact on transcriptional regulation. medchemexpress.com

Future research employing techniques such as RNA sequencing (RNA-seq) and microarray analysis on cells treated with this compound will be crucial to delineate its specific gene expression signature. This will provide a more detailed map of the cellular pathways it modulates, offering insights into its precise biological functions.

Cellular Responses to this compound in In Vitro Models

In vitro models are instrumental in dissecting the direct cellular effects of this compound. These studies typically involve treating specific cell lines with the peptide and observing the subsequent changes in cellular behavior.

Cell Proliferation and Viability Assays (using relevant cell lines)

The effect of this compound on cell proliferation and viability is a key area of investigation, particularly in the context of cancer research. Studies have shown that this peptide, when conjugated with a radioactive isotope, can impact the viability of cancer cells.

For example, a radiolabeled conjugate of Substance P (5-11) was shown to significantly reduce the viability of T98G human glioblastoma cells in a dose-dependent manner. nih.gov The metabolic activity of these cells, a measure of viability, was assessed using the MTT assay. medchemexpress.com Similarly, gold nanoparticles functionalized with Substance P (5-11) and labeled with a radionuclide exhibited a high cytotoxic effect on glioma cells in vitro. researchgate.netitn.pt

The full peptide, Substance P, has been reported to enhance the proliferation of murine bone marrow-derived mesenchymal stem cell-like cell lines, OP9, by increasing the expression of Cyclin D1, a key regulator of the cell cycle. pharmakonpress.gr This suggests that this compound may also possess proliferative effects in certain cell types, warranting further investigation across a panel of relevant cell lines.

Table 1: Effect of this compound Conjugates on Cell Viability This table is interactive. You can sort and filter the data.

| Cell Line | Compound | Assay | Endpoint | Result |

| T98G | ²¹¹At-Rh[16aneS₄]-SP(5-11) | MTT | Cell Viability | Dose-dependent reduction in viability nih.gov |

| T98G | ²²⁵Ac-TiO₂-PEG-SP(5-11) | MTT | Metabolic Activity | High cytotoxic effect medchemexpress.com |

| Glioma | ²¹¹At–AuNP–S–PEG–SP(5-11) | MTT | Cell Viability | High cytotoxic effect researchgate.netitn.pt |

| OP9 | Substance P (full peptide) | - | Proliferation | Increased proliferation, increased Cyclin D1 |

Cell Migration and Invasion Studies

The ability of cells to migrate and invade surrounding tissues is a critical process in development, wound healing, and cancer metastasis. The parent molecule, Substance P, has been shown to stimulate cell migration. ncbj.gov.pl Specifically, it enhances the migration potential of the murine bone marrow-derived mesenchymal stem cell-like cell line, ST2, in vitro. pharmakonpress.gr

While direct quantitative data on the effect of this compound on cell migration and invasion is limited, its structural relationship to Substance P suggests it may have similar activities. Future studies utilizing assays such as the Boyden chamber or transwell invasion assays with various cell lines, including cancer cells and endothelial cells, are needed to fully characterize its role in these processes.

Apoptosis and Necrosis Pathway Investigations

Apoptosis (programmed cell death) and necrosis are fundamental cellular processes that can be influenced by external signals. Research on a related substance P antagonist, [D-Arg1,D-Trp7,9,NmePhe8]-substance P (6–11), has provided insights into the potential pro-apoptotic effects of substance P-related peptides. This antagonist was found to induce apoptosis in small cell lung cancer (SCLC) cell lines H69 and H510 in a concentration-dependent manner. kanazawa-u.ac.jpmdpi.com

Furthermore, Substance P itself has been shown to have a protective, anti-apoptotic effect in human tenocytes by reducing TNF-α-induced apoptosis through the NK-1 receptor. google.com This suggests that the signaling pathways initiated by the C-terminal fragments of Substance P can have cell-type-specific effects on apoptosis. A radiolabeled Substance P analog was also observed to induce late apoptosis in glioblastoma cells, as determined by flow cytometry using annexin (B1180172) V and propidium (B1200493) iodide staining. ichtj.waw.pl

Table 2: Apoptotic Effects of Substance P Analogs in Different Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Compound | Effect |

| H69 (SCLC) | [Arg⁶,D-Trp⁷,⁹,NmePhe⁸]-SP(6–11) | Induces apoptosis kanazawa-u.ac.jpmdpi.com |

| H510 (SCLC) | [Arg⁶,D-Trp⁷,⁹,NmePhe⁸]-SP(6–11) | Induces apoptosis kanazawa-u.ac.jpmdpi.com |

| Human Tenocytes | Substance P (full peptide) | Reduces TNF-α-induced apoptosis google.com |

| Glioblastoma | Radiolabeled Substance P analog | Induces late apoptosis ichtj.waw.pl |

Cellular Differentiation Studies

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. The parent molecule, Substance P, has been implicated in differentiation processes. For instance, immunocytochemical studies of the intestinal epithelium suggest a differentiation pathway that may involve the sequential expression of Substance P, serotonin, and secretin in enteroendocrine cells. nih.gov This indicates a potential role for Substance P signaling in the lineage determination of these specialized cells.

However, specific studies focusing on the direct impact of this compound on the differentiation of various cell types, such as stem cells into adipocytes, osteoblasts, or neurons, are currently lacking. Future research in this area will be critical to understanding the full spectrum of its biological activities.

Impact of this compound in Ex Vivo Tissue Models and Organoid Systems

Ex vivo tissue models and organoid systems represent a bridge between in vitro cell culture and in vivo animal models, offering a more physiologically relevant context to study the effects of compounds. While there is a clear rationale for investigating this compound in such systems, particularly given the expression of its receptor in various tissues, specific research in this area is still in its early stages.

The parent molecule, Substance P, and its receptors are found in the central nervous system, including the hypothalamus, and are involved in cardiovascular control. medchemexpress.com This suggests that ex vivo preparations of brain slices or organotypic cultures could be valuable for studying the neuropeptide's effects on neuronal activity and connectivity.

Furthermore, the involvement of Substance P in intestinal enteroendocrine cell differentiation points to the potential of using intestinal organoids to study the role of this compound in gut development and homeostasis. nih.gov Patient-derived organoids, in particular, could offer a personalized approach to understanding how this peptide might influence both healthy and diseased tissues. The development and application of these advanced models will be pivotal in translating the basic cellular findings into a more comprehensive understanding of the in vivo functions of this compound.

Pharmacodynamic Assessments of this compound in Preclinical Animal Models.

Pharmacodynamic studies are crucial for elucidating the physiological and biochemical effects of a compound on a living organism. For this compound, these assessments in preclinical animal models focus on understanding its distribution within the body, its interaction with specific biological targets, and the resulting physiological responses.

Biodistribution studies are fundamental to determining where a compound travels in the body and at what concentrations it accumulates in various tissues. appliedstemcell.com For peptide fragments like this compound, these studies often employ radiolabeling techniques to trace the molecule's journey after administration in animal models.

While specific biodistribution data for the exact this compound fragment is limited in publicly available literature, studies on similar Substance P fragments and analogs provide valuable insights. For instance, studies using radiolabeled SP analogs have shown that their distribution is influenced by factors such as the route of administration and the metabolic stability of the peptide. researchgate.netnih.gov Generally, these peptides show accumulation in highly perfused, capillary-rich organs. nih.gov

A study on a radiolabeled analog of a Substance P fragment (SP(5-11)) in normal mice highlighted its biodistribution pattern, which is crucial for assessing its potential as a therapeutic agent. researchgate.net Similarly, other studies on cell-penetrating peptides have shown significant accumulation in the lungs, liver, and spleen. nih.gov The table below summarizes hypothetical biodistribution data based on typical findings for similar peptides in preclinical models.

Interactive Data Table: Illustrative Biodistribution of a Radiolabeled Substance P Analog in a Rodent Model

| Tissue | Percentage of Injected Dose per Gram (%ID/g) |

| Blood | 2.5 |

| Liver | 8.0 |

| Spleen | 15.0 |

| Kidneys | 12.0 |

| Lungs | 9.5 |

| Heart | 1.8 |

| Brain | 0.5 |

| Muscle | 1.2 |

| Bone | 2.0 |

This table is illustrative and compiled from general knowledge of peptide biodistribution. Actual values for this compound may vary.

This compound is expected to exert its biological effects by binding to specific receptors. The primary target for Substance P and its C-terminal fragments is the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor. wikipedia.orgnih.gov Target engagement studies aim to confirm that the peptide binds to this receptor in a living organism, and receptor occupancy studies quantify the extent of this binding.

In preclinical models, the interaction of SP fragments with the NK-1 receptor has been demonstrated through various assays. For example, the ability of SP analogs to displace a radiolabeled ligand from the NK-1 receptor in tissue homogenates from different brain regions or other tissues is a common method to determine binding affinity. Studies have shown that the C-terminal sequence of Substance P is crucial for high-affinity binding to the NK-1 receptor. acnp.org

Research on NK-1 receptor antagonists has provided indirect evidence of target engagement by showing that these antagonists can block the effects of Substance P and its analogs. researchgate.net In a study involving a clonal human NK cell line, the inhibitory effect of Substance P on cytotoxicity was partially prevented by an NK-1 receptor antagonist, demonstrating target engagement. researchgate.net Furthermore, studies using techniques like positron emission tomography (PET) with radiolabeled NK-1 receptor antagonists can visualize and quantify receptor occupancy in the brain and peripheral tissues of living animals. nih.gov

Interactive Data Table: Receptor Binding Affinity of Substance P and its Analogs for the NK-1 Receptor

| Compound | IC50 (nM) |

| Substance P | 0.5 |

| This compound (Hypothetical) | 5.0 |

| Septide | 1.2 |

| [Sar9, Met(O2)11]-Substance P | 0.8 |

This table presents typical binding affinity values for the NK-1 receptor. The value for this compound is hypothetical and based on the structure-activity relationships of SP fragments.

The ultimate goal of pharmacodynamic assessment is to understand the physiological consequences of a compound's interaction with its target. For this compound, a key hypothesized function, inherited from Substance P, is the induction of smooth muscle contraction. nih.govmdpi.com

In preclinical animal models, the effect of Substance P and its analogs on smooth muscle contraction is often studied using isolated tissue preparations, such as guinea pig ileum or trachea. physiology.org In these experiments, the application of the peptide to the tissue bath leads to a measurable contractile response. The potency and efficacy of this compound can be compared to that of Substance P and other known tachykinins. nih.gov

Studies have shown that Substance P can induce potent contractions of gastrointestinal and airway smooth muscle. physiology.orgnih.gov For example, in the gut, enteric motor neurons release both acetylcholine (B1216132) and Substance P, with SP playing a role in maintaining the muscle's responsiveness to acetylcholine. nih.gov In the respiratory tract, while SP is often associated with bronchoconstriction, it can also induce relaxation of precontracted airways under certain conditions, an effect that diminishes with age in rats. physiology.org

Beyond smooth muscle, Substance P and its fragments are involved in a wide array of physiological processes, including pain transmission, inflammation, and cell proliferation. wikipedia.orgfrontiersin.org In animal models, intrathecal injection of Substance P or its C-terminal fragments can elicit behaviors indicative of pain or itching, such as scratching and biting. nih.govnih.gov

Interactive Data Table: Comparative Potency of Tachykinins on Guinea Pig Ileum Smooth Muscle Contraction

| Agonist | EC50 (nM) |

| Substance P | 2.0 |

| This compound (Hypothetical) | 25.0 |

| Neurokinin A | 10.0 |

| Neurokinin B | 30.0 |

This table provides illustrative potency values for smooth muscle contraction. The value for this compound is hypothetical, reflecting the generally lower potency of fragments compared to the full-length peptide.

Structure Activity Relationship Sar and Structural Biology of H Lys Pro Gln Gln Phe Phe Gly Leu Met Nh2

Alanine (B10760859) Scanning Mutagenesis for Critical Residue Identification within H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Alanine scanning is a powerful site-directed mutagenesis technique used to determine the contribution of individual amino acid residues to a protein's function or stability. wikipedia.org The method involves systematically replacing each residue with alanine. Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original residue (like charge or hydrogen-bonding capability) without significantly altering the main-chain conformation, thus revealing the side chain's importance. wikipedia.orgmybiosource.com

While direct alanine scanning of Substance P itself is less commonly documented in readily available literature, extensive mutagenesis studies on its target, the NK1 receptor, have indirectly highlighted the critical residues of Substance P required for binding. By identifying which receptor residues are essential for the interaction, researchers can infer the key corresponding parts of the peptide. For instance, mutational analysis of the NK1 receptor has shown that residues in its N-terminal domain and extracellular loops are crucial for binding Substance P. nih.gov Studies combining steric hindrance mutagenesis with alanine scanning on the NK1 receptor have helped map the binding pocket for both peptide agonists like Substance P and nonpeptide antagonists. nih.gov These studies demonstrate that modifications within the receptor's transmembrane domains significantly impact ligand binding, indirectly underscoring the precise structural fit required by the Substance P peptide. nih.gov

| Concept | Description | Rationale |

|---|---|---|

| Objective | To identify individual amino acid residues ("hot spots") critical for protein function, stability, or interaction. genscript.com | Pinpoints the energetic contribution of specific side chains to the molecule's overall activity. mybiosource.com |

| Methodology | A specific amino acid residue in the native protein sequence is systematically replaced by an alanine residue. wikipedia.org | Alanine's side chain is a simple methyl group, which is non-bulky and chemically inert. This substitution removes the original side chain's specific functional group without introducing major steric or chemical interference, while maintaining the backbone's secondary structure. wikipedia.org |

| Interpretation | The functional properties (e.g., binding affinity, enzymatic activity) of the mutated protein are compared to the original, wild-type protein. A significant loss of function implies the original residue was critical. | Allows for the mapping of functional epitopes, which are the residues that contribute most significantly to the binding energy in a protein-ligand interaction. mybiosource.com |

Truncation and Analogue Synthesis to Define Minimal Active Core Sequences of this compound

Truncation studies, which involve creating progressively shorter fragments of a peptide, and the synthesis of analogues with modified amino acids are cornerstone strategies for defining the minimal sequence required for biological activity. For Substance P, this research has established that the C-terminal region is essential for its function. The tachykinin family of neuropeptides, to which Substance P belongs, shares a conserved C-terminal sequence: Phe-X-Gly-Leu-Met-NH2. acnp.org

Extensive research has demonstrated that while the full-length peptide is required for maximum potency, shorter C-terminal fragments retain significant biological activity.

C-Terminal Dominance : The C-terminal pentapeptide and hexapeptide (SP 7-11 and SP 6-11) are considered the minimum fragments necessary for receptor recognition and activation, although with lower potency than the full undecapeptide. nih.gov

Heptapeptide (B1575542) Analogues : One study described a heptapeptide analogue of residues 5-11, [pGlu-Gln-Phe-MePhe-MeGly-Leu-MetNH2], which showed significant resistance to enzymatic degradation while retaining about a third of the binding affinity of Substance P and a tenth of its potency in contracting guinea pig ileum. nih.gov

N-Terminal Influence : The N-terminal portion of Substance P, while not essential for receptor activation, is thought to contribute to the peptide's potency and receptor selectivity. nih.govnih.gov Fragments like SP(1-9) are significantly less active than the full-length peptide. nih.govnih.gov

These findings indicate that the minimal active core of Substance P resides in its C-terminal region, with the sequence Phe-Phe-Gly-Leu-Met-NH2 being particularly crucial for its interaction with the NK1 receptor.

| Peptide Fragment/Analogue | Sequence | Relative Activity/Key Finding | Reference |

|---|---|---|---|

| Substance P (Full-Length) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Standard for full potency and binding affinity. | nih.govnih.gov |

| SP(4-11) | Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Retains significant biological activity, approximately 40% of the wheal-producing activity of full-length SP. | nih.govnih.gov |

| SP(6-11) | Gln-Phe-Phe-Gly-Leu-Met-NH2 | Signals potently through the Gq pathway but has lower potency for Gs signaling compared to full-length SP. nih.gov Considered part of the minimal active core. nih.gov | nih.gov |

| SP(1-9) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-NH2 | About 7 times less active than full-length SP in producing a flare reaction. | nih.govnih.gov |

| [pGlu-Gln-Phe-MePhe-MeGly-Leu-MetNH2] | pGlu-Gln-Phe-MePhe-MeGly-Leu-Met-NH2 | Heptapeptide analogue of SP(5-11) showed high resistance to enzymatic degradation and was about a tenth as potent as SP in guinea pig ileum contraction. nih.gov | nih.gov |

| [D-pro2, D-phe7, D-trp9]SP | Arg-D-Pro-Lys-Pro-Gln-Gln-D-Phe-Phe-D-Trp-Leu-Met-NH2 | Analogue was found to be twice as active as native SP in producing a flare response in human skin. nih.govnih.gov | nih.govnih.gov |

Conformational Analysis and Dynamics of this compound through Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy have been instrumental in characterizing the three-dimensional structure and flexibility of Substance P. These studies reveal that Substance P does not have a single, rigid structure but exists as a flexible molecule whose conformation is highly dependent on its environment.

In Aqueous Solution : FTIR and NMR studies have shown that Substance P is predominantly unstructured or adopts a random coil conformation in aqueous solutions at physiological pH. nih.govresearchgate.net This lack of a defined structure is likely due to charge repulsion among the amino acid residues along the peptide chain. nih.gov

In Membrane-Mimicking Environments : The conformation changes significantly in less polar, membrane-mimicking environments. In solvents like a mixture of acetonitrile (B52724) and trifluoroethanol, or in the presence of lipid membranes, Substance P can adopt a more ordered structure. researchgate.net Comparative circular dichroism (CD) studies suggest that the C-terminal segment (from residue 3 or 4 onwards) can form an α-helical conformation in hydrophobic environments, while the N-terminal segment maintains a poly(proline)-like structure. researchgate.net

NMR Analysis of Fragments : High-field NMR analysis of Substance P fragments, such as SP(4–11) and [pGlu6]SP(6–11), indicated no single preferred conformation for the peptide backbone in solution, as evidenced by coupling constant data. tandfonline.comnih.gov However, these studies did provide insights into the relative populations of side-chain rotamers. tandfonline.comnih.gov

| Method | Environment | Key Finding | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Aqueous Solution (physiological p²H) | Predominantly unstructured, likely due to charge repulsion. Aggregation observed at p²H > 10.0. | nih.govresearchgate.net |

| FTIR Spectroscopy | Presence of Charged Lipid Bilayers | Little to no induction of secondary structure was observed. Peptide tended to aggregate at the bilayer surface. | nih.gov |

| NMR Spectroscopy | Aqueous Solution | JNH-CHα coupling constants of ~8 Hz (except for Glycine) indicate no single preferred backbone conformation. | tandfonline.comnih.gov |

| Circular Dichroism (CD) & NMR | Non-polar, lipid-mimetic solvent | The peptide assumes a helical structure. The C-terminal region (from residue 3 or 4) can adopt an α-helix, while the N-terminus has a poly(proline)-like conformation. | researchgate.net |

Computational Modeling and Molecular Dynamics Simulations of this compound and its Interactions with Identified Targets

Computational modeling, particularly molecular dynamics (MD) simulations, provides a dynamic view of Substance P's behavior at an atomic level. mdpi.comfrontiersin.org These simulations complement experimental data by offering insights into the peptide's conformational flexibility and its mode of interaction with biological membranes, which serve as a proxy for the environment of its receptor.

MD simulations of Substance P in various environments have revealed several key features:

Membrane Interaction : When placed in a biphasic water-membrane mimic system, Substance P preferentially orients itself nearly parallel to the water/hydrophobic phase interface. nih.gov This orientation is stabilized by the tendency of the peptide to maintain a secondary structure that positions it correctly with respect to the interface. nih.gov

Hydrophobic Residue Contribution : The interactions with the hydrophobic (membrane) phase are dominated by the side chains of specific hydrophobic residues. For Substance P, these are primarily Pro-4, Phe-7, Phe-8, Leu-10, and Met-11. nih.gov

Backbone Solvation : Simulations show that the peptide backbone largely remains solvated by water or forms internal hydrogen bonds, which is a significant factor preventing the peptide from fully inserting into the hydrophobic core of the membrane. nih.gov

Conformational Stability : In simulations with a hydrated lipid bilayer (DMPC), the peptide backbone, after an initial heating phase, becomes stabilized in a preferred conformation. nih.gov The lipid matrix appears to immobilize the peptide backbone, which adopts a partial helical conformation in its C-terminal and central regions. nih.gov

These computational studies support a model where Substance P first associates with the cell surface, adopting a specific orientation and conformation driven by hydrophobic interactions before engaging with the binding pocket of the NK1 receptor.

| Simulation System | Key Observation | Implication | Reference |

|---|---|---|---|

| Water/CCl₄ Biphasic System (Membrane Mimic) | Peptide orients itself parallel to the water/hydrophobic interface. | Suggests a surface-associated model of interaction rather than deep insertion into the membrane. | nih.gov |

| Water/CCl₄ Biphasic System (Membrane Mimic) | Hydrophobic interactions are driven by the side chains of Pro-4, Phe-7, Phe-8, Leu-10, and Met-11. | Identifies the key residues responsible for anchoring the peptide to the membrane surface. | nih.gov |

| Hydrated DMPC Bilayer | The peptide backbone is stabilized in a preferred conformation after an initial flexible period. | The lipid environment restricts the peptide's movement, favoring a specific active conformation. | nih.gov |

| Hydrated DMPC Bilayer | The C-terminal and central residues adopt a partial helical conformation (between alpha and 3₁₀ helix). | Supports spectroscopic data suggesting the formation of a C-terminal helix upon entering a hydrophobic environment. | nih.gov |

Table of Mentioned Compounds

| Full Chemical Name/Sequence | Common Name / Abbreviation |

| This compound | Substance P (SP) |

| H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Substance P (SP) |

| Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | SP(4-11) |

| Gln-Phe-Phe-Gly-Leu-Met-NH2 | SP(6-11) |

| Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-NH2 | SP(1-9) |

| pGlu-Gln-Phe-MePhe-MeGly-Leu-MetNH2 | Heptapeptide analogue of SP(5-11) |

| Arg-D-Pro-Lys-Pro-Gln-Gln-D-Phe-Phe-D-Trp-Leu-Met-NH2 | [D-pro2, D-phe7, D-trp9]SP |

| Alanine | Ala, A |

| Proline | Pro, P |

| Phenylalanine | Phe, F |

| Leucine | Leu, L |

| Methionine | Met, M |

| Glutamine | Gln, Q |

| Glycine | Gly, G |

| Lysine | Lys, K |

| Arginine | Arg, R |

| Tryptophan | Trp, W |

| Pyroglutamic acid | pGlu |

Analytical and Bioanalytical Methodologies for H Lys Pro Gln Gln Phe Phe Gly Leu Met Nh2 Quantification and Detection

Chromatographic Methods for Quantitative Analysis in Biological Matrices (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific method for the quantitative analysis of neuropeptides like Substance P in biological matrices. pinterest.comtandfonline.comnsf.gov This technique offers significant advantages in sensitivity and selectivity, allowing for the differentiation between the intact peptide and its various metabolic fragments. doi.org

The fundamental principle involves a two-step process. First, the complex mixture from a biological sample is injected into a liquid chromatography system, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) setup. nih.govnih.gov In this step, peptides are separated based on their physicochemical properties, primarily hydrophobicity, as they interact with the stationary phase of the chromatographic column (e.g., a C18 column). nih.govnih.gov A gradient of organic solvent, such as acetonitrile (B52724) in a water and formic acid mixture, is commonly used as the mobile phase to elute the peptides from the column. nih.govyoutube.com

Following chromatographic separation, the eluent is directed into a mass spectrometer. pinterest.com Electrospray ionization (ESI) is a common ionization technique used to generate charged peptide ions in the gas phase. nih.gov These ions are then analyzed by the mass spectrometer, often using a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode. nsf.gov MRM provides excellent specificity and sensitivity by monitoring a specific precursor ion-to-product ion transition for the target peptide, filtering out background noise from the complex sample matrix. nsf.govyoutube.com

For accurate quantification, especially at the low concentrations typical for neuropeptides, sample preparation is a critical step. Solid-phase extraction (SPE) is frequently employed to clean up the sample and concentrate the peptide from biological fluids like plasma or tissue homogenates before LC-MS/MS analysis. doi.org Furthermore, the use of stable isotope-labeled internal standards is essential for absolute quantification, as it corrects for variability during sample preparation and analysis. nsf.gov

Immunological Assays (e.g., ELISA, Western Blot) for Detection and Quantification of the Peptide

Immunological assays, which rely on the specific binding between an antibody and an antigen, are cornerstone techniques for the detection and quantification of Substance P in various biological samples. doi.orgnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay for quantifying Substance P in fluids such as plasma, serum, urine, and saliva. abcam.comrndsystems.com The most common format for a small peptide like Substance P is a competitive ELISA. abcam.comrndsystems.com In this setup, a goat anti-rabbit IgG antibody is pre-coated onto the wells of a 96-well plate. abcam.com The samples containing unknown amounts of Substance P are added to the wells along with a fixed amount of enzyme-conjugated Substance P (e.g., alkaline phosphatase or horseradish peroxidase-labeled) and a specific rabbit polyclonal antibody against Substance P. abcam.comrndsystems.com The unlabeled Substance P from the sample and the enzyme-conjugated Substance P compete for the limited binding sites on the primary antibody. rndsystems.com After an incubation period, the plate is washed to remove unbound reagents, and a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of this color, read by a spectrophotometer, is inversely proportional to the concentration of Substance P in the original sample. abcam.com A standard curve is generated using known concentrations of the peptide to accurately determine the amount in the test samples. rndsystems.com

One critical consideration is sample preparation, as Substance P can exist in both free and protein-bound states in plasma. nih.govnih.gov Studies have shown that simple acidification of plasma samples prior to analysis can dissociate the peptide from binding proteins, leading to a more accurate measurement of the total Substance P concentration. nih.gov

Western Blot

Western blot analysis is another immunological technique used to identify and semi-quantify Substance P, primarily in tissue extracts. nih.gov The method involves extracting proteins from a sample, separating them by size using polyacrylamide gel electrophoresis (SDS-PAGE), and then transferring the separated proteins to a membrane, such as polyvinylidene fluoride (B91410) (PVDF). nih.gov The membrane is then incubated with a primary antibody specific to Substance P. nih.govjneurosci.org After washing, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody. Finally, a substrate is applied that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) at the location of the target protein. jneurosci.org While less quantitative than ELISA, Western blotting can provide information about the molecular weight of the detected protein, which can be useful for identifying the precursor form of Substance P, protachykinin-1 (TAC1). novusbio.com Researchers have successfully adapted Western blot protocols for the reproducible quantification of Substance P in challenging tissues like rat skin by optimizing sample preparation and homogenization steps. nih.gov

Radioligand Binding Assays for Receptor Occupancy Studies of H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Radioligand binding assays are considered the gold standard for characterizing the interaction between Substance P and its primary receptor, the Neurokinin-1 receptor (NK1R). mdpi.comgiffordbioscience.com These assays are indispensable for determining the affinity of ligands for the receptor and quantifying receptor density in tissues and cells. giffordbioscience.com The assays are typically performed on membrane preparations from tissues (like rat brain homogenates) or cells engineered to express the NK1R. mdpi.com

There are two main types of radioligand binding assays:

Saturation Binding Assays : These experiments are used to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in the sample. giffordbioscience.com They are performed by incubating the receptor preparation with increasing concentrations of a radiolabeled ligand specific for the NK1R, such as [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P, until equilibrium is reached. mdpi.comgiffordbioscience.com

Competitive Binding Assays : These assays are used to determine the affinity of an unlabeled compound (like Substance P, its analogues, or antagonists) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the NK1R. giffordbioscience.com The results are typically expressed as an IC₅₀ value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand), which can then be converted to an inhibition constant (Ki). giffordbioscience.com A commonly used radioligand for these assays is [¹²⁵I]‐Bolton‐Hunter Substance P. capes.gov.br

In both assay types, after incubation, the receptor-bound radioligand must be separated from the free (unbound) radioligand. This is most often achieved by rapid filtration through glass fiber filters, which trap the cell membranes and the bound radioligand. giffordbioscience.com The radioactivity retained on the filters is then measured using a scintillation counter. giffordbioscience.com

Microscopy-Based Techniques for Subcellular Localization of this compound

To understand the function of Substance P, it is vital to determine its precise location within the nervous system. Microscopy-based techniques, particularly immunocytochemistry combined with electron microscopy, have provided detailed insights into the subcellular localization of this neuropeptide. nih.govnih.gov

Electron Microscopic Immunocytochemistry

This powerful technique allows for the visualization of Substance P at the ultrastructural level. The methodology involves incubating fixed tissue sections from the central nervous system with a primary antibody that specifically recognizes Substance P. nih.govnih.gov The location of this antibody is then revealed using a secondary antibody linked to an electron-dense marker, commonly through the peroxidase-antiperoxidase (PAP) method. nih.gov The resulting reaction product is visible under an electron microscope, pinpointing the subcellular compartments containing the peptide.

Studies using this approach have demonstrated that Substance P-like immunoreactivity is localized within axons and axon terminals in various regions of the brain and spinal cord, such as the substantia gelatinosa and amygdaloid nucleus. nih.govnih.gov Crucially, the reaction product is consistently found within large dense-core vesicles (LDVs), which are approximately 75-100 nm in diameter. nih.gov In some terminals, a positive reaction is also seen as a rim of labeling around small clear vesicles (SCVs). nih.gov These findings provide strong morphological evidence supporting the role of Substance P as a neurotransmitter or neuromodulator stored in vesicles and released at synapses. nih.gov Furthermore, these studies have shown that axon terminals positive for Substance P form synaptic junctions with the dendrites of other neurons, including catecholaminergic neurons. nih.gov

Super-Resolution Localization Microscopy

More recent advances in light microscopy, such as the super-resolution techniques of Photoactivated Localization Microscopy (PALM) and Stochastic Optical Resolution Microscopy (STORM), offer the potential to visualize molecular localizations beyond the diffraction limit of conventional microscopy. teledynevisionsolutions.com These methods work by temporally separating the emission of individual fluorescent probes, allowing their positions to be determined with nanoscale precision. teledynevisionsolutions.comyoutube.com While specific published applications for Substance P are emerging, these techniques hold great promise for mapping the distribution of Substance P-containing vesicles or the precise arrangement of NK1 receptors within synaptic structures and on the cell membrane with unprecedented spatial resolution. researchgate.net

Table of Mentioned Compounds

Theoretical Perspectives and Future Research Trajectories for H Lys Pro Gln Gln Phe Phe Gly Leu Met Nh2

Hypothesized Roles of H-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 as an Endogenous or Exogenous Modulator in Biological Systems.

The primary hypothesized role of this compound is as a modulator of the neurokinin (NK) receptors, particularly the neurokinin-1 receptor (NK1R), for which Substance P is the preferred endogenous ligand. nih.govjneurology.com The SP/NK1R system is a critical component in the interplay between the nervous and immune systems, with a significant role in neuroinflammation. nih.govjneurology.com

As an Exogenous Modulator:

When introduced into a biological system, this peptide analog is expected to act as an agonist at NK1 receptors, mimicking the effects of endogenous Substance P. These effects are diverse due to the wide distribution of NK1 receptors in the central and peripheral nervous systems, as well as on immune cells, and endothelial cells. nih.govjneurology.com

Neuroinflammation: SP is a key mediator of inflammation in the central nervous system. nih.gov By activating NK1R, the peptide analog could potentially induce inflammatory responses characterized by glial activation and the release of mediators like cytokines and chemokines. nih.gov

Pain Transmission: Substance P is released by C-fibers in the spinal cord in response to painful stimuli, transmitting pain signals to second-order neurons. youtube.com The peptide analog could therefore be hypothesized to play a role in modulating pain perception.

Smooth Muscle Contraction: Substance P is known to cause contraction of smooth muscles in the gastrointestinal tract. youtube.com The analog may elicit similar spasmogenic effects. nih.gov

Vascular Effects: The peptide has been shown to have vasodilator properties. nih.gov

While this specific nonapeptide is a synthetic analog, the study of C-terminal fragments of Substance P has shown that sequences with six or more amino acids can elicit biological activities comparable to the full undecapeptide. nih.gov Interestingly, one study found that the octapeptide C-terminal fragment was even more potent than Substance P in certain assays. nih.gov This suggests that this compound could be a potent modulator of NK1R.

As a Potential Endogenous Modulator:

While this compound is primarily considered a synthetic tool, the existence of various endogenous tachykinins, including neurokinin A (NKA), neurokinin B (NKB), and other extended forms derived from the same gene as SP (TAC1), highlights the natural diversity of tachykinin peptides. jneurology.com It is conceivable, though not established, that similar fragments could be generated endogenously through post-translational processing or degradation of Substance P. If so, they would likely participate in the fine-tuning of the same physiological processes modulated by Substance P.

Exploration of this compound as a Molecular Probe for Receptor or Enzyme Studies.

The structural similarity of this compound to the C-terminal end of Substance P makes it an excellent molecular probe for investigating the tachykinin receptor system. The C-terminal region of Substance P is crucial for its binding and activation of NK receptors.

Receptor Binding and Activation Studies:

This peptide can be used in competitive binding assays to characterize the affinity of other potential ligands (agonists or antagonists) for the NK1 receptor. nih.gov By competing with a radiolabeled or fluorescently tagged version of the peptide, researchers can determine the binding constants of novel compounds.

Furthermore, it can be used to study the structure-activity relationship of the NK1 receptor. By systematically modifying the amino acid sequence of the peptide and observing the changes in binding affinity and functional activity, researchers can identify the key residues involved in the ligand-receptor interaction. nih.gov Previous studies have indicated that residues in the extracellular loops and transmembrane regions of the NK1 receptor are important for SP binding. youtube.com

Mapping Receptor Binding Sites:

Advanced techniques, such as incorporating photoreactive amino acids into the receptor, have been used to map the binding sites of Substance P on the NK1 receptor. nih.gov These studies have revealed that the N-terminal domain and the second extracellular loop of the receptor are key interaction sites. nih.gov this compound could be utilized in similar cross-linking studies to provide a more detailed picture of the binding pocket.

Studying Receptor-Receptor Interactions:

There is evidence of co-localization and functional interaction between NK1 receptors and other G-protein coupled receptors (GPCRs), such as opioid receptors. nih.govjneurosci.org The activation of NK1 receptors can modulate the signaling of μ-opioid receptors. jneurosci.org The peptide analog can serve as a specific tool to selectively activate NK1R and explore the downstream consequences on the function of other receptors, helping to unravel complex cross-talk between different signaling pathways.

Conceptual Frameworks for Peptidomimetic Design Inspired by this compound for Research Applications.

While peptides like this compound are valuable research tools, their therapeutic potential is often limited by poor metabolic stability and oral bioavailability. Peptidomimetic design aims to overcome these limitations by creating molecules that mimic the structure and function of the native peptide but with improved drug-like properties. wikipedia.org

Strategies for Peptidomimetic Design:

Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with their D-isomers or other unnatural amino acids can confer resistance to proteolysis. nih.govnih.gov This approach has been successfully used to create both agonist and antagonist analogs of Substance P. nih.gov

Backbone Modifications: Altering the peptide backbone can also enhance stability. wikipedia.org

Cyclization: Constraining the peptide's conformation through cyclization can increase its stability, receptor affinity, and selectivity. nih.gov

Stapled Peptides: This technique involves introducing a chemical brace to lock the peptide into its bioactive alpha-helical conformation. nih.gov

Research Applications of Peptidomimetics:

The development of potent and selective NK1R antagonists has been a major focus of peptidomimetic research, with applications in treating conditions like chemotherapy-induced nausea and vomiting. youtube.com By using this compound as a starting point, medicinal chemists can design novel peptidomimetics with tailored properties for specific research questions. For instance, developing fluorescently labeled, stable peptidomimetics could enable real-time imaging of NK1 receptor trafficking in living cells.

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| D-Amino Acid Substitution | Increase resistance to proteases. nih.govnih.gov | Enhanced metabolic stability, prolonged biological activity. |

| Cyclization | Reduce conformational flexibility, protect from exopeptidases. nih.gov | Increased receptor affinity and selectivity, improved stability. |

| N-Methylation | Modify hydrogen bonding, hinder enzymatic degradation. | Improved membrane permeability and oral bioavailability. |

| Isosteric Replacement | Replace labile bonds (e.g., peptide bond) with more stable mimics. | Increased resistance to enzymatic cleavage. |

Integration of Omics Technologies (Proteomics, Metabolomics) in this compound Research.

Omics technologies, such as proteomics and metabolomics, offer a powerful, systems-level approach to understanding the global biological effects of modulators like this compound. dovepress.com Instead of focusing on a single target or pathway, these technologies allow for the comprehensive analysis of changes in proteins and metabolites following peptide administration.

Proteomics:

By applying proteomic techniques, researchers can identify all the proteins that are differentially expressed or post-translationally modified in cells or tissues upon treatment with the peptide. This can reveal novel signaling pathways and cellular processes regulated by NK1R activation. For example, a proteomics study could identify new downstream targets of the SP/NK1R system in neurons or immune cells, providing a more complete picture of its role in neuroinflammation.

Metabolomics:

Metabolomics involves the large-scale study of small molecules or metabolites within cells, tissues, or biofluids. By analyzing the metabolic fingerprint of a system after exposure to the peptide, researchers can gain insights into the metabolic pathways that are altered. This could be particularly useful for understanding the systemic effects of NK1R modulation.

Integrated Omics Approaches:

The true power of these technologies lies in their integration. australian.museum By combining proteomics, metabolomics, and even genomics data, researchers can construct detailed models of the cellular response to this compound. dovepress.com This integrated approach can help to identify novel biomarkers for NK1R-related diseases and to discover new therapeutic targets within the SP/NK1R signaling network. For instance, a multi-omics study could elucidate the complex interplay between genetic predisposition, protein expression, and metabolic state in determining the response to NK1R agonists in the context of diseases like inflammatory bowel disease or rheumatoid arthritis, where the SP/NK1R system is implicated. nih.gov

| Omics Technology | Research Question | Potential Insights |

|---|---|---|

| Proteomics | What proteins are up- or down-regulated upon NK1R activation by the peptide? | Identification of novel downstream signaling pathways and drug targets. |

| Metabolomics | How does NK1R activation alter the cellular metabolic profile? | Understanding of systemic metabolic effects and identification of metabolic biomarkers. |

| Transcriptomics | Which genes have their expression altered following peptide treatment? | Insight into the transcriptional regulation downstream of NK1R signaling. |